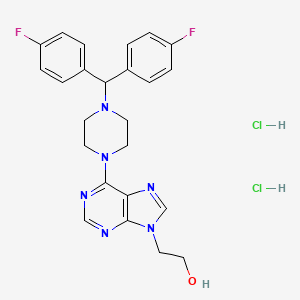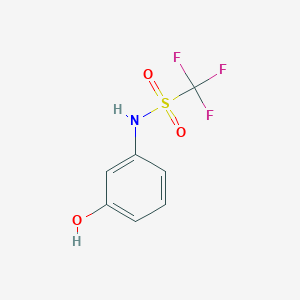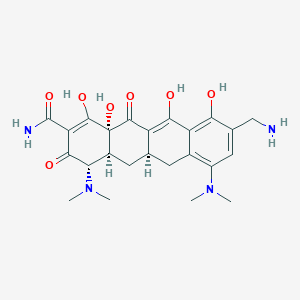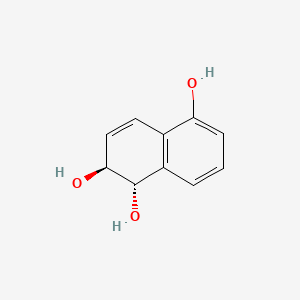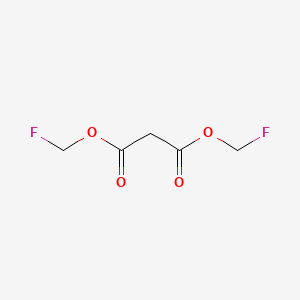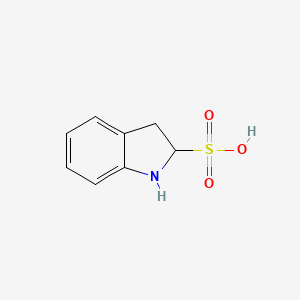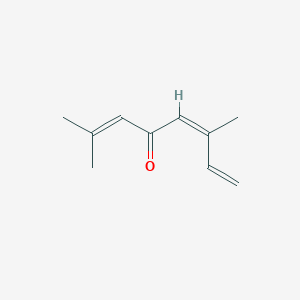
(Z)-Tagetenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Tagetenone is an organic compound belonging to the class of terpenoids. It is a naturally occurring compound found in the essential oils of various plants, particularly in the genus Tagetes, commonly known as marigolds. The compound is characterized by its distinctive odor and is used in perfumery and flavoring industries.
準備方法
Synthetic Routes and Reaction Conditions: (Z)-Tagetenone can be synthesized through various methods, including the oxidation of (Z)-Tagetone. One common synthetic route involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired product.
Industrial Production Methods: In industrial settings, this compound is often extracted from the essential oils of marigold plants. The extraction process typically involves steam distillation, followed by purification steps such as fractional distillation or chromatography to isolate the compound in its pure form.
化学反応の分析
Types of Reactions: (Z)-Tagetenone undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(Z)-Tagetenone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and insecticidal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of perfumes, flavors, and fragrances due to its distinctive odor.
作用機序
The mechanism of action of (Z)-Tagetenone involves its interaction with various molecular targets and pathways. It is known to modulate enzyme activities and interact with cellular receptors, leading to its observed biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
類似化合物との比較
(Z)-Tagetenone can be compared with other similar terpenoid compounds, such as:
(E)-Tagetenone: The geometric isomer of this compound, differing in the spatial arrangement of its atoms.
Tagetone: A related compound with a similar structure but differing in functional groups.
Limonene: Another terpenoid with a similar molecular framework but different functional properties.
Uniqueness: this compound is unique due to its specific geometric configuration, which imparts distinct chemical and biological properties compared to its isomers and related compounds.
特性
CAS番号 |
33746-71-3 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC名 |
(5Z)-2,6-dimethylocta-2,5,7-trien-4-one |
InChI |
InChI=1S/C10H14O/c1-5-9(4)7-10(11)6-8(2)3/h5-7H,1H2,2-4H3/b9-7- |
InChIキー |
XUINKEIPBTYUJP-CLFYSBASSA-N |
異性体SMILES |
CC(=CC(=O)/C=C(/C)\C=C)C |
正規SMILES |
CC(=CC(=O)C=C(C)C=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


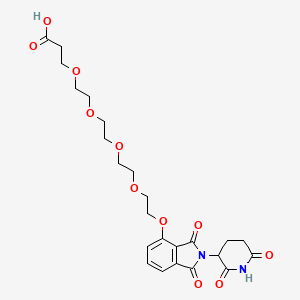

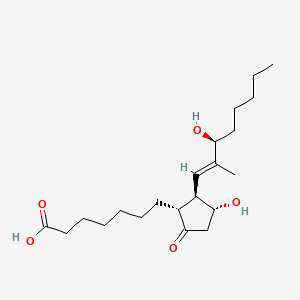
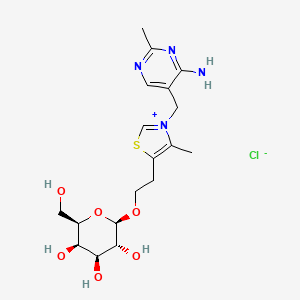

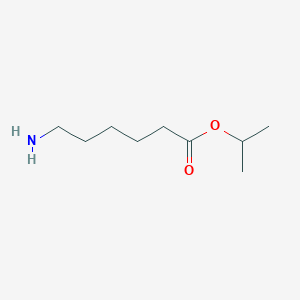
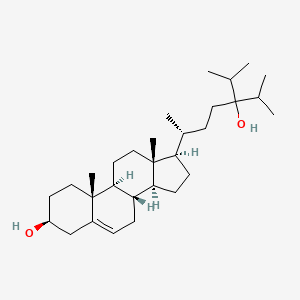
![[(1S,3S,4R,6S,8S,9R,10R,13R,14R,16R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B13422804.png)
